N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
CAS No.: 921055-66-5
Cat. No.: VC7386033
Molecular Formula: C16H22FN5O
Molecular Weight: 319.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921055-66-5 |
|---|---|
| Molecular Formula | C16H22FN5O |
| Molecular Weight | 319.384 |
| IUPAC Name | N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |
| Standard InChI | InChI=1S/C16H22FN5O/c1-3-6-12(7-4-2)16(23)18-11-15-19-20-21-22(15)14-9-5-8-13(17)10-14/h5,8-10,12H,3-4,6-7,11H2,1-2H3,(H,18,23) |
| Standard InChI Key | CTXGHNCUAZGFTF-UHFFFAOYSA-N |
| SMILES | CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Introduction
Synthesis
The synthesis of compounds like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves the following steps:
-
Formation of the Tetrazole Ring:
-
The tetrazole group is often synthesized via cyclization reactions involving azides and nitriles under acidic or catalytic conditions.
-
-
Attachment of the Fluorophenyl Group:
-
The fluorophenyl moiety can be introduced through nucleophilic substitution or coupling reactions using fluorinated benzene derivatives.
-
-
Amide Bond Formation:
-
The final step involves coupling the tetrazole derivative with a propylpentanoyl chloride or similar reagent to form the amide bond.
-
These reactions require careful optimization to ensure high yields and purity.
Pharmacological Activity
Compounds containing tetrazole and fluorophenyl groups are well-known for their bioactivity. Possible applications include:
-
Anti-inflammatory Agents: Tetrazole derivatives have been studied for their ability to inhibit enzymes like cyclooxygenase (COX).
-
Antimicrobial Properties: The fluorophenyl group enhances cell membrane penetration, making such compounds effective against bacterial or fungal pathogens.
Drug Design
The structural features of this compound suggest it could serve as a lead molecule for:
-
Cardiovascular Drugs: Tetrazoles are often used in angiotensin receptor blockers (ARBs) for hypertension treatment.
-
CNS Drugs: Fluorinated compounds are common in central nervous system (CNS) therapeutics due to their ability to cross the blood-brain barrier.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Weight | ~319.38 g/mol |
| LogP (Lipophilicity) | Estimated ~3.5–4.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tetrazole Formation | Sodium azide, acetonitrile | ~85 |
| Fluorophenyl Coupling | Fluorobenzene derivative, catalyst | ~90 |
| Amide Formation | Propylpentanoyl chloride, base | ~80 |
Limitations
-
Limited solubility in aqueous media may restrict its bioavailability.
-
Potential toxicity due to the fluorinated aromatic ring requires further evaluation.
Future Directions
-
In Silico Studies: Computational docking studies can identify potential biological targets.
-
Derivatization: Modifying the alkyl chain or fluorophenyl group could optimize pharmacokinetics and reduce toxicity.
-
Biological Testing: Experimental assays are needed to confirm its activity against specific enzymes or receptors.
This compound represents a promising scaffold for medicinal chemistry research, with potential applications in various therapeutic areas. Further studies are essential to fully elucidate its pharmacological properties and optimize its structure for clinical use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume